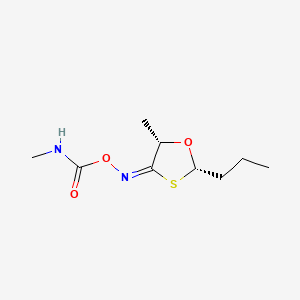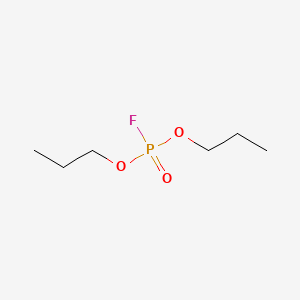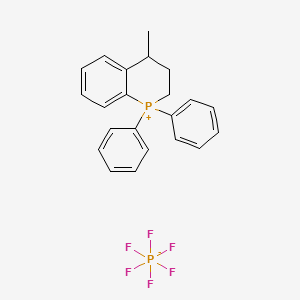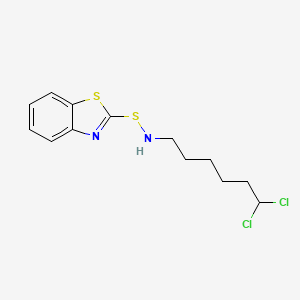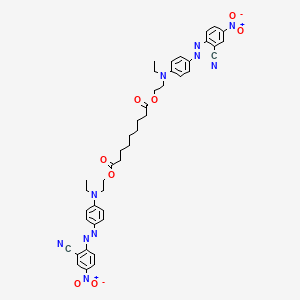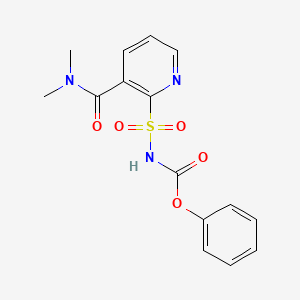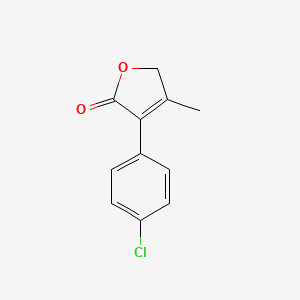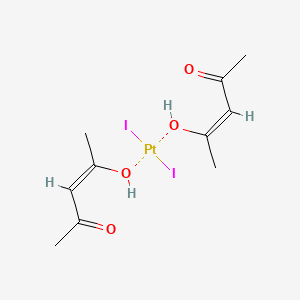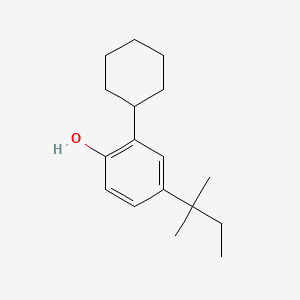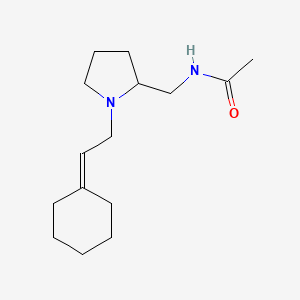
N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide is a complex organic compound with a unique structure that includes a cyclohexylidene group, a pyrrolidinyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve more scalable and economical methods. For example, solvent-free reactions of aryl amines with ethyl cyanoacetate are widely used due to their efficiency and cost-effectiveness . These methods often require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The active hydrogen on C-2 of the compound can participate in a variety of condensation and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include phenacyl bromide, triethylamine, and ammonium acetate . For example, the cyclo condensation of the compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products: The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical activities .
Applications De Recherche Scientifique
N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, making them potential candidates for drug development . Additionally, the compound is used in industrial applications for the production of functional polymers and other chemical products .
Mécanisme D'action
The mechanism of action of N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways . detailed studies on its exact mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide include other cyanoacetamide derivatives and heterocyclic compounds . These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
94231-73-9 |
|---|---|
Formule moléculaire |
C15H26N2O |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
N-[[1-(2-cyclohexylideneethyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C15H26N2O/c1-13(18)16-12-15-8-5-10-17(15)11-9-14-6-3-2-4-7-14/h9,15H,2-8,10-12H2,1H3,(H,16,18) |
Clé InChI |
UUHGJCCGHYMHLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CCCN1CC=C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


